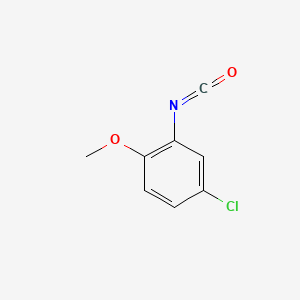

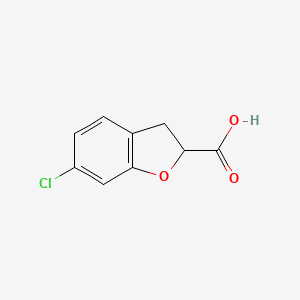

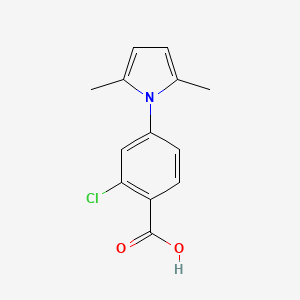

4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

概要

説明

4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a chemical compound . It is a quinolinemonocarboxylic acid and is a conjugate acid of a 2-oxo-1,2-dihydroquinoline-4-carboxylate .

Synthesis Analysis

The synthesis of this compound and its derivatives has been discussed in several publications . For instance, 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids and their esters react with aminopyridines in refluxing DMF to give the corresponding 4-hydroxy-2-ox .

Molecular Structure Analysis

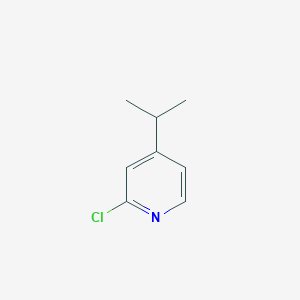

The molecular structure of this compound can be represented by the InChI code: 1S/C10H6ClNO3/c11-8-5-3-1-2-4-6 (5)12-9 (13)7 (8)10 (14)15/h1-4H, (H,12,13) (H,14,15) .

Chemical Reactions Analysis

4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids and their esters show unusually high reactivity towards N-nucleophiles . They also react with aminopyridines in refluxing DMF to give the corresponding 4-hydroxy-2-ox .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 223.62 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

科学的研究の応用

Synthesis of Quinolone Derivatives

4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is involved in the synthesis of various quinolone derivatives. These compounds, including 4-hydroxyquinol-2-ones and 4-hydroxy-2-quinolones, have been synthesized through reactions with aminopyridines and anilines. Such reactions have been characterized by spectroscopic methods like NMR and mass spectroscopy, and their structures have been confirmed through X-ray analysis (Ukrainets et al., 2005); (Ukrainets et al., 2006).

Analgesic Properties

The analgesic properties of certain 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids have been investigated. Studies suggest that the presence of specific structural features, like a carboxylic group and benzyl fragment, is essential for exhibiting analgesic effects (Ukrainets et al., 2011).

Diuretic Activity

Research has been conducted on the diuretic activity of arylalkylamides of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. These studies involve the synthesis of various amides and their evaluation in terms of their effects on kidney function (Ukrainets et al., 2008).

Antihypoxic Activity

The antihypoxic activity of certain derivatives has also been explored. For instance, the synthesis of N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and their evaluation as potential antihypoxic agents show promising results. Some of these compounds demonstrate significant antihypoxic effects and are suitable for further pharmacological testing as potential antioxidants (Ukrainets et al., 2014).

Safety and Hazards

将来の方向性

The future directions for 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives could involve further exploration of their therapeutic potential . The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .

作用機序

Target of Action

It is known that quinolone derivatives, such as 4-quinolone-3-carboxamides, have been reported to harbor vast therapeutic potential . They have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .

Mode of Action

It is known that 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids esters show unusually high reactivity towards n-nucleophiles .

Biochemical Pathways

Quinolone derivatives have been reported to affect various biochemical pathways, including those involved in anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory responses (via Cannabinoid receptor 2 ligand) .

Result of Action

Quinolone derivatives have been reported to have anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory effects (via Cannabinoid receptor 2 ligand) .

生化学分析

Biochemical Properties

It is known that quinoline derivatives have been shown to interact with various enzymes and proteins . For instance, some 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme .

Cellular Effects

The cellular effects of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid are currently not well documented. It is known that quinoline derivatives can have a variety of effects on cells. For example, some quinoline derivatives have been shown to have analgesic properties .

Molecular Mechanism

It is known that quinoline derivatives can interact with various biomolecules and can cause changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that quinoline derivatives can have varying effects over time .

Dosage Effects in Animal Models

It is known that quinoline derivatives can have varying effects at different dosages .

Metabolic Pathways

It is known that quinoline derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that quinoline derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that quinoline derivatives can be directed to specific compartments or organelles .

特性

IUPAC Name |

4-chloro-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-8-5-3-1-2-4-6(5)12-9(13)7(8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCNBKQOUPVIJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357001 | |

| Record name | 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99429-65-9 | |

| Record name | 4-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99429-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3024739.png)

![6-chloro-3,3,7-trimethyl-2H-[1,3]oxazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024753.png)